molecular formula C5H12ClN B6263536 (3E)-pent-3-en-2-amine hydrochloride CAS No. 2193076-41-2

(3E)-pent-3-en-2-amine hydrochloride

Cat. No.: B6263536
CAS No.: 2193076-41-2
M. Wt: 121.6
InChI Key:
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Description

(3E)-pent-3-en-2-amine hydrochloride is an organic compound with the molecular formula C5H12ClN It is a hydrochloride salt of (3E)-pent-3-en-2-amine, which is characterized by the presence of an amine group attached to a pentene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-pent-3-en-2-amine hydrochloride typically involves the reaction of (3E)-pent-3-en-2-amine with hydrochloric acid. The reaction is straightforward and can be carried out under mild conditions. The general reaction scheme is as follows:

(3E)-pent-3-en-2-amine+HCl(3E)-pent-3-en-2-amine hydrochloride\text{(3E)-pent-3-en-2-amine} + \text{HCl} \rightarrow \text{this compound} (3E)-pent-3-en-2-amine+HCl→(3E)-pent-3-en-2-amine hydrochloride

In an industrial setting, the production of this compound may involve more sophisticated methods to ensure high purity and yield. This could include the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3E)-pent-3-en-2-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of corresponding oxides or nitro compounds.

    Reduction: Formation of saturated amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

(3E)-pent-3-en-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (3E)-pent-3-en-2-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3E)-3-penten-2-amine: The parent compound without the hydrochloride salt.

    2-phenethylamine: A structurally similar compound with different functional groups.

    Piperidine derivatives: Compounds with similar amine functionality but different ring structures.

Uniqueness

(3E)-pent-3-en-2-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its ability to form stable hydrochloride salts makes it particularly useful in various chemical and biological contexts.

Properties

CAS No.

2193076-41-2

Molecular Formula

C5H12ClN

Molecular Weight

121.6

Purity

0

Origin of Product

United States

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